![molecular formula C16H14N6OS2 B4882802 N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethylpyrimidin-2-amine](/img/structure/B4882802.png)
N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethylpyrimidin-2-amine
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Overview
Description
N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethylpyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole moiety, an oxadiazole ring, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the benzothiazole and oxadiazole intermediates. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione is reacted with various aromatic aldehydes in the presence of a piperidine catalyst . This is followed by further functionalization to introduce the oxadiazole and pyrimidine moieties.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticonvulsant agent, with studies indicating good binding properties with epilepsy molecular targets such as GABA receptors.
Biological Research: Its unique structure allows for interactions with various biological targets, making it a candidate for further exploration in drug discovery and development.
Industrial Applications: The compound’s chemical reactivity can be harnessed in the synthesis of other complex molecules, potentially serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in its role as an anticonvulsant, the compound binds to GABA receptors, modulating their activity and thereby exerting its therapeutic effects . The exact pathways and molecular interactions are subjects of ongoing research, with computational studies providing insights into its binding properties and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(2,5-dimethoxybenzylidene)acetohydrazide
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide
Uniqueness
Compared to these similar compounds, N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethylpyrimidin-2-amine stands out due to its unique combination of benzothiazole, oxadiazole, and pyrimidine moieties
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-ylsulfanylmethyl)-N-(4,6-dimethylpyrimidin-2-yl)-1,2,4-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6OS2/c1-9-7-10(2)18-14(17-9)21-15-20-13(23-22-15)8-24-16-19-11-5-3-4-6-12(11)25-16/h3-7H,8H2,1-2H3,(H,17,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGAPDQNVXNFLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NOC(=N2)CSC3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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